N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine
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Overview
Description
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine is a complex organic compound belonging to the class of 1,3,5-triazine derivatives
Preparation Methods
The synthesis of N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine core: This is achieved by reacting cyanuric chloride with appropriate nucleophiles under controlled conditions.
Introduction of the methoxy and propynyloxy groups: These groups are introduced through nucleophilic substitution reactions, often using methoxy and propynyloxy phenols.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine is unique due to its specific functional groups and triazine core. Similar compounds include:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Known for its antibacterial activity.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity
These compounds share the triazine core but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4-methoxy-N,N-dimethyl-6-(4-prop-2-ynoxyphenoxy)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-5-10-21-11-6-8-12(9-7-11)22-15-17-13(19(2)3)16-14(18-15)20-4/h1,6-9H,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVTVLYPYHOQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)OCC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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